molecular formula C4H10N2O2 B108235 3-(Methylnitrosoamino)-1-propanol CAS No. 70415-59-7

3-(Methylnitrosoamino)-1-propanol

Cat. No.: B108235
CAS No.: 70415-59-7
M. Wt: 118.13 g/mol
InChI Key: DNPICXVYNIZRFB-UHFFFAOYSA-N
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Description

3-(Methylnitrosoamino)-1-propanol is a chemical compound that belongs to the class of nitrosamines Nitrosamines are known for their presence in various industrial and environmental contexts, and some are recognized for their carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylnitrosoamino)-1-propanol typically involves the nitrosation of 3-aminopropanol. This reaction can be carried out using nitrous acid (HNO2) under acidic conditions. The general reaction is as follows: [ \text{CH3NH2 + HNO2 → CH3N(NO)OH + H2O} ] This reaction requires careful control of temperature and pH to ensure the formation of the desired nitrosamine without significant side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions. This ensures consistent product quality and minimizes the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methylnitrosoamino)-1-propanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso alcohols, while reduction can produce primary amines.

Scientific Research Applications

3-(Methylnitrosoamino)-1-propanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other nitrosamine compounds.

    Biology: The compound is studied for its interactions with biological molecules, particularly its potential mutagenic and carcinogenic effects.

    Medicine: Research is ongoing to understand its role in the development of certain cancers and its potential use in cancer research.

    Industry: It is used in the production of certain polymers and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Methylnitrosoamino)-1-propanol involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound can also interact with proteins and other biomolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar carcinogenic properties.

    N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar chemical behavior and applications.

Uniqueness

3-(Methylnitrosoamino)-1-propanol is unique due to its specific structure, which allows it to undergo distinct chemical reactions and interact with biological molecules in unique ways. Its hydroxyl group provides additional reactivity compared to other nitrosamines, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-hydroxypropyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6(5-8)3-2-4-7/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPICXVYNIZRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021046
Record name N-Nitrosomethyl-(3-hydroxypropyl) amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70415-59-7
Record name N-Nitrosomethyl-(3-hydroxypropyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070415597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosomethyl-(3-hydroxypropyl) amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(METHYLNITROSOAMINO)-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56QNL2R2JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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